Gestrinone - 16320-04-0

Gestrinone

Catalog Number: EVT-269067
CAS Number: 16320-04-0
Molecular Formula: C21H24O2
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gestrinone (17-Hydroxy-19-norpregna-4,9,11-trien-20-yn-3-one) is a synthetic steroid hormone derived from 19-nortestosterone. [] It exhibits a complex pharmacological profile, demonstrating androgenic, antiestrogenic, and antiprogestational properties. [, , ] Within a scientific research context, gestrinone serves as a valuable tool for investigating hormonal pathways and their impact on various physiological processes, particularly those related to the female reproductive system.

Future Directions
  • Exploring Combination Therapies: Investigating the efficacy of gestrinone in combination with other therapeutic agents (e.g., traditional Chinese medicine) could lead to improved treatment outcomes for endometriosis and other hormone-dependent conditions. []

Danazol

  • Relevance: Danazol is frequently compared to Gestrinone in endometriosis treatment research due to their similar mechanisms of action and clinical applications. Studies compare their effectiveness, side effect profiles, and impact on parameters like recurrence rates and pregnancy rates in endometriosis patients [ [], [], [], [], [], [], [], [], [], [] ].

Leuprolide Acetate

  • Relevance: Research compares Gestrinone to Leuprolide Acetate regarding their efficacy and safety in managing endometriosis. Studies assess their effects on pain relief, recurrence rates, side effects, and impact on hormonal profiles [ [], [], [], [] ].

Mifepristone

  • Relevance: Studies investigate Mifepristone as a potential alternative to Gestrinone for treating endometriosis, especially concerning postoperative adjuvant therapy. Researchers compare their effectiveness in pain management, recurrence reduction, and their side effect profiles. [ [], [], [], [], [], [], [], [], [], [] ].

Gonadotropin-Releasing Hormone (GnRH) Analogues

  • Relevance: Research evaluates the efficacy and safety of GnRH analogues in comparison to Gestrinone for treating endometriosis. Studies investigate their impact on pain, lesion size, recurrence rates, and hormonal profiles. [ [], [], [], [], [] ].

Triptorelin Acetate

  • Relevance: Clinical studies compare Triptorelin Acetate to Gestrinone for endometriosis treatment, assessing their efficacy in symptom control, recurrence prevention, and side effect profiles. [ [], [] ].

Estradiol

  • Relevance: Since endometriosis is an estrogen-dependent condition, research investigates the impact of Gestrinone on estradiol levels. Studies assess how Gestrinone's anti-estrogenic effects influence estradiol production and its potential implications for managing endometriosis [ [], [], [], [], [], [], [], [], [] ].

Progesterone

  • Relevance: The research explores the interaction between Gestrinone and progesterone receptors. Some studies examine whether Gestrinone's anti-progesterone activity contributes to its therapeutic effects in endometriosis [ [], [], [], [], [] ].

Tetrahydrogestrinone (THG)

  • Relevance: While not a therapeutic agent, THG's structural similarity to Gestrinone is highlighted. Research shows THG exhibits potent androgenic and progestogenic activity, raising concerns about potential misuse of similar compounds [ [] ].
Source and Classification

Gestrinone is derived from the steroid nucleus and belongs to the class of compounds known as synthetic progestogens. It is also categorized under anabolic-androgenic steroids due to its weak androgenic effects. The compound has been marketed under various brand names, including Dimetrose and Nemestran .

Synthesis Analysis

Gestrinone can be synthesized through several methods, with one prominent method involving the ethynylation of norgestrel derivatives. The synthesis typically includes the following steps:

  1. Ethynylation: The introduction of an ethynyl group at the C17 position of the steroid backbone.
  2. Hydrogenation: This step may involve catalytic hydrogenation to modify the double bonds in the steroid structure, yielding gestrinone from its precursors.

The synthesis process requires precise control over reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the synthesized gestrinone .

Molecular Structure Analysis

The molecular structure of gestrinone features a steroid core with specific functional groups that contribute to its biological activity:

  • Core Structure: The steroid framework consists of four fused rings typical of steroid compounds.
  • Functional Groups: The presence of an ethynyl group at C17 and a methyl group at C18 distinguishes it from other progestogens.
  • 3D Configuration: The spatial arrangement around the rings influences its interaction with hormonal receptors.

The compound's structural configuration allows it to bind selectively to various hormone receptors, impacting its pharmacological actions .

Chemical Reactions Analysis

Gestrinone undergoes several chemical reactions that are critical for its biological activity:

  1. Hydroxylation: In vivo metabolism primarily involves hydroxylation in the liver, leading to active metabolites that retain some biological activity but are less potent than gestrinone itself .
  2. Conjugation: The metabolites are conjugated for excretion via urine and bile, which involves phase II metabolic reactions.
  3. Receptor Binding: Gestrinone exhibits binding interactions with progesterone receptors, androgen receptors, and estrogen receptors, influencing its therapeutic effects.

These reactions are crucial for understanding how gestrinone acts within biological systems and its pharmacokinetics .

Mechanism of Action

Gestrinone's mechanism of action is multifaceted:

  • Progesterone Receptor Modulation: It acts as a partial agonist at progesterone receptors, inhibiting gonadotropin release from the pituitary gland, which reduces estrogen production by the ovaries.
  • Androgen Receptor Activity: It exhibits weak agonistic effects on androgen receptors, which may contribute to its anabolic properties.
  • Estrogen Receptor Interaction: Gestrinone also binds to estrogen receptors with moderate affinity, displaying anti-estrogenic effects in certain tissues.

This complex interplay allows gestrinone to effectively manage conditions like endometriosis by modulating hormonal pathways without significantly disrupting baseline hormone levels .

Physical and Chemical Properties Analysis

Gestrinone possesses distinct physical and chemical properties:

  • Melting Point: Approximately 150–152 °C.
  • Boiling Point: Around 507.64 °C.
  • Solubility: Poorly soluble in water but soluble in organic solvents.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity with values around 3.39.
  • pKa Values: Strongest acidic pKa is estimated at 17.88.
Applications

Gestrinone has several scientific applications:

  1. Therapeutic Use: Primarily used for treating endometriosis by suppressing ovarian function and reducing estrogen levels.
  2. Research Tool: Utilized in studies investigating hormonal regulation and receptor interactions due to its unique binding properties.
  3. Detection in Doping Control: Its derivatives have been studied for their potential use in sports doping due to their anabolic effects .
Synthesis and Developmental Pharmacology of Gestrinone

Historical Evolution of 19-Nortestosterone Derivatives in Steroid Pharmacology

The development of gestrinone (13β-ethyl-17α-pregna-4,9,11-trien-20-yn-17β-ol-3-one) represents a strategic milestone in the optimization of 19-nortestosterone derivatives for therapeutic applications. The removal of the C19 methyl group from testosterone’s steroidal backbone, first achieved in the 1950s, produced 19-nortestosterone—a compound with enhanced progestogenic activity and reduced androgenic effects compared to its parent molecule [3] [8]. This structural modification fundamentally altered the compound’s binding behavior to steroid receptors, enabling greater receptor specificity. By the 1960s, researchers at Roussel-Uclaf systematically explored ethyl and ethynyl substitutions at the C13 and C17 positions to further modulate receptor affinity and metabolic stability [3].

Gestrinone (originally designated R2323) emerged from this program in the early 1970s as a trienic steroid featuring conjugated double bonds at Δ4,9,11 and a 17α-ethynyl group. Unlike earlier derivatives such as norethisterone, gestrinone’s extended unsaturation conferred unique receptor interaction profiles. Initial pharmacological characterization revealed its mixed agonist-antagonist profile at progesterone receptors (PRs), alongside significant androgenic activity—properties that diverted it from initial contraceptive development toward specialized applications like endometriosis management, approved clinically in 1986 [1] [3]. The trajectory of 19-nortestosterone optimization illustrates how strategic molecular alterations can redirect biological activity for targeted therapeutic outcomes.

Table 1: Evolution of Key 19-Nortestosterone Derivatives

CompoundStructural FeaturesPrimary Pharmacological Shift
19-NortestosteroneC19 demethylationEnhanced progestogenic activity
Norethisterone17α-Ethynyl additionOral bioavailability; contraceptive efficacy
NorgestrienoneΔ9,11 double bonds + 17α-ethynylAnti-progestogenic activity
Gestrinone13β-ethyl + Δ4,9,11 + 17α-ethynylMixed PR agonist/antagonist; androgenic activity

Structural Optimization Strategies for Enhanced Receptor Affinity and Selectivity

Gestrinone’s distinctive pharmacological profile arises from deliberate structural modifications designed to maximize receptor interactions while minimizing undesirable metabolic pathways. The 13β-ethyl substitution (versus the typical 13β-methyl in natural steroids) enlarges the steroidal D-ring, enhancing hydrophobic contact with the ligand-binding domain (LBD) of progesterone and androgen receptors [9]. Crystallographic analyses confirm that this extension increases van der Waals interactions with leucine, methionine, and phenylalanine residues lining the receptor pockets [9]. Concurrently, the Δ9,11 unsaturation planarizes the C-ring, reducing conformational flexibility and promoting tighter insertion into the receptor cleft compared to mono-unsaturated analogs [4] [9].

The 17α-ethynyl group serves dual purposes: it blocks 17β-hydroxysteroid dehydrogenase-mediated metabolism (extending half-life to ~27 hours), while its linear geometry orients the 17β-hydroxyl group for hydrogen bonding with Gln^725 in the human progesterone receptor (hPR) and Asn^705 in the androgen receptor (hAR) [3] [9]. Notably, these modifications collectively enable gestrinone’s unique mixed activity at PRs. The compound antagonizes endometrial PRs (inducing atrophy) while acting as a weak agonist in other tissues—a duality attributable to ligand-specific receptor conformation changes affecting coactivator recruitment [4] [6].

Binding affinity studies quantify gestrinone’s relative receptor engagement:

  • Progesterone Receptor (PR): 75–76% relative binding affinity (RBA) vs. progesterone
  • Androgen Receptor (AR): 83–85% RBA vs. testosterone
  • Estrogen Receptor (ER): <0.1–10% RBA vs. estradiol [4] [3]

This multi-receptor engagement profile distinguishes gestrinone from purely progestogenic or anti-progestogenic analogs, enabling its application in estrogen-dependent conditions despite not being a selective PR modulator.

Synthetic Pathways and Key Intermediate Compounds in Gestrinone Production

The industrial synthesis of gestrinone employs a convergent strategy starting from estratetraene derivatives, optimizing yield through catalytic transformations and regioselective functionalization. A validated route (Patent CN101704871B) utilizes 19-nor-4,9-diene-3,20-dione as the primary precursor, undergoing sequential modifications:

  • Ethynylation:
  • Cu⁺-catalyzed addition of acetylene to C17-keto group in liquid ammonia at −40°C
  • Yields 17α-ethynyl-17β-hydroxy intermediate (I) with >85% stereoselectivity
  • 13β-Ethyl Introduction:
  • Michael addition with ethylmagnesium bromide under anhydrous THF
  • Acidic workup generates 13β-ethyl-17α-ethynyl structure (II)
  • Δ¹¹ Introduction:
  • Bromination at C11 using N-bromosuccinimide (NBS)
  • Dehydrohalogenation with collidine at 140°C produces gestrinone’s trienic system [2]

Table 2: Key Intermediates in Gestrinone Synthesis

IntermediateStructureTransformationCatalyst/Conditions
I17α-Ethynyl-19-nor-4-eneEthynylation at C17Cu⁺/NH₃(l), −40°C
II13β-Ethyl-17α-ethynyl-4-eneC13 alkylationEtMgBr/THF, H⁺ workup
III11-Bromo derivativeElectrophilic brominationNBS/DCM, 0°C
Gestrinone13β-Ethyl-17α-ethynyl-4,9,11-trieneDehydrohalogenation2,4,6-Collidine, 140°C

Alternative pathways start from gestadienone (Δ4,9-diene-3,20-dione), where selenium dioxide oxidation introduces the Δ11 double bond. However, this route suffers from lower yields (<45%) due to over-oxidation byproducts [2]. Modern optimizations employ aluminum trichloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) to catalyze the dehydration of 11-hydroxy intermediates, achieving overall yields exceeding 60% while minimizing toxic reagents [2] [4].

Critical purification involves silica gel chromatography using ethyl acetate/hexane gradients, followed by methanol recrystallization to achieve >99% chemical purity. Analytical confirmation relies on ¹H NMR (characteristic signals: δ 5.75 ppm, H4; δ 6.15 ppm, H11) and mass spectrometry (m/z 308.42 [M]⁺) [2]. Impurity profiling identifies <0.1% residual 11-keto isomers and <0.01% heavy metals, ensuring pharmaceutical-grade synthesis [4].

Properties

CAS Number

16320-04-0

Product Name

Gestrinone

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N

SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Solubility

Soluble in DMSO

Synonyms

18,19-Dinorpregna-4,9,11-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-
Dimetriose
Gestrinone
Nemestran
R 2323
R-2323
R2323

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.